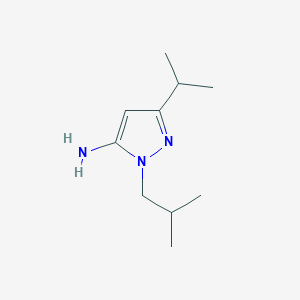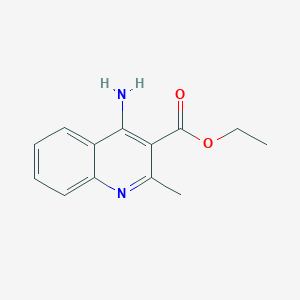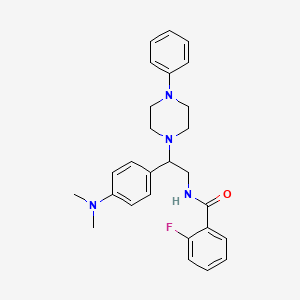
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a pyrazolamine derivative that has shown promising results in various fields of study, including neuroscience, pharmacology, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been studied extensively for its potential applications in scientific research. It has been shown to have neuroprotective properties and can protect against oxidative stress-induced cell death in neuronal cells. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in immune cells. In addition, 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can also modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has been found to have various biochemical and physiological effects in cells and tissues. It can protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can also reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), by inhibiting the activity of COX-2 and iNOS. In addition, 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine can modulate the expression of various genes involved in cell survival, proliferation, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine is also stable under a wide range of conditions and can be stored for long periods without degradation. However, there are some limitations to the use of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in lab experiments. It can be toxic at high concentrations and can interfere with the activity of other enzymes and signaling pathways in cells. Therefore, careful dose-response studies and toxicity assessments are necessary when using 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in lab experiments.
Zukünftige Richtungen
There are several future directions for further research on 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine. One area of interest is the development of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the exploration of the potential use of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine in cancer therapy, as it has been shown to have anti-proliferative effects in various cancer cell lines. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine and its effects on various signaling pathways in cells.
Synthesemethoden
The synthesis of 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine involves a series of chemical reactions that start with the condensation of 2-methylpropanal and hydrazine hydrate to form the intermediate 2-(2-methylpropyl)hydrazine. This intermediate is then reacted with propan-2-yl isocyanate to produce 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine. The overall reaction can be represented as follows:
2-methylpropanal + hydrazine hydrate → 2-(2-methylpropyl)hydrazine
2-(2-methylpropyl)hydrazine + propan-2-yl isocyanate → 2-(2-Methylpropyl)-5-propan-2-ylpyrazol-3-amine
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-5-propan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)6-13-10(11)5-9(12-13)8(3)4/h5,7-8H,6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBSNMRBJZYCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-3-(propan-2-yl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)




![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)
![4-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2811208.png)

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2811211.png)
![Methyl 2-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2811212.png)